molecular formula C9H12O2 B2486840 4-(1-Hydroxypropyl)phenol CAS No. 22805-42-1

4-(1-Hydroxypropyl)phenol

Cat. No.: B2486840
CAS No.: 22805-42-1
M. Wt: 152.193
InChI Key: WEKMUBUZJDWJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Hydroxypropyl)phenol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with 1-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the reduction of 4-(1-oxopropyl)phenol using a reducing agent such as sodium borohydride. This reaction is usually carried out in an alcohol solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of 4-(1-oxopropyl)phenol. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is conducted at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxypropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(1-oxopropyl)phenol using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: As mentioned earlier, 4-(1-oxopropyl)phenol can be reduced to this compound using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group on the phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-(1-oxopropyl)phenol.

    Reduction: this compound.

    Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.

Scientific Research Applications

4-(1-Hydroxypropyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxypropyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This property is attributed to the presence of the hydroxyl group on the phenol ring, which can undergo redox reactions.

In biological systems, this compound may interact with enzymes and proteins, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells.

Comparison with Similar Compounds

4-(1-Hydroxypropyl)phenol can be compared with other similar compounds, such as:

    4-Propylphenol: Lacks the hydroxyl group on the propyl chain, resulting in different chemical and biological properties.

    4-(3-Hydroxypropyl)-2,6-dimethoxyphenol: Contains additional methoxy groups on the phenol ring, which can influence its reactivity and biological activity.

    4-(1-Oxopropyl)phenol: The oxidized form of this compound, with different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(1-hydroxypropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKMUBUZJDWJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22805-42-1
Record name 4-(1-hydroxypropyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.